molecular formula C12H15NOS B1283021 Adamantane-1-carbonyl isothiocyanate CAS No. 54979-99-6

Adamantane-1-carbonyl isothiocyanate

Cat. No.: B1283021
CAS No.: 54979-99-6
M. Wt: 221.32 g/mol
InChI Key: DWGFZKBIFZTFSE-UHFFFAOYSA-N
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Description

Adamantane-1-carbonyl isothiocyanate is a chemical compound that belongs to the family of adamantane derivatives. Adamantane itself is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives.

Safety and Hazards

Adamantane, the parent compound of adamantane-1-carbonyl isothiocyanate, is classified as an aquatic acute 3 and aquatic chronic 4 hazard according to the GHS classification . It is harmful to aquatic life and may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Adamantane-1-carbonyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the formation of thiourea derivatives. These derivatives exhibit a wide range of biological activities, including enzyme inhibition, antimicrobial, and antitumor properties . This compound interacts with enzymes such as urease, where it acts as an inhibitor, and with proteins through the formation of hydrogen bonds and other non-covalent interactions . These interactions are essential for the compound’s biological activity and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to inhibit the growth of cancer cells by disrupting key signaling pathways involved in cell proliferation and survival . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme function . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological processes without adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins, which can affect its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantane-1-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product in good yields .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Adamantane-1-carbonyl isothiocyanate can be compared with other similar compounds, such as:

Uniqueness: The unique combination of the adamantane core and the isothiocyanate group imparts distinct reactivity and stability to this compound. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

adamantane-1-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGFZKBIFZTFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558986
Record name Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54979-99-6
Record name Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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